(Z)-2-(2-((4-ethoxyphenyl)imino)-4-(3-methoxyphenyl)thiazol-3(2H)-yl)ethanol
Description
Properties
IUPAC Name |
2-[2-(4-ethoxyphenyl)imino-4-(3-methoxyphenyl)-1,3-thiazol-3-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-3-25-17-9-7-16(8-10-17)21-20-22(11-12-23)19(14-26-20)15-5-4-6-18(13-15)24-2/h4-10,13-14,23H,3,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBOCDAOBRQUHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC(=CC=C3)OC)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(2-((4-ethoxyphenyl)imino)-4-(3-methoxyphenyl)thiazol-3(2H)-yl)ethanol is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Features
The compound features a thiazole ring with two significant substituents:
- 4-Ethoxyphenyl group : This moiety may enhance lipophilicity and facilitate interaction with biological membranes.
- 3-Methoxyphenyl group : This substitution can influence the compound's electronic properties and its interaction with various biological targets.
The biological activity of thiazole derivatives often involves:
- Enzyme inhibition : Compounds can interact with enzymes, altering their activity and potentially leading to therapeutic effects.
- Receptor modulation : Thiazoles may bind to specific receptors, influencing cellular signaling pathways.
- DNA interaction : Some derivatives can intercalate into DNA, disrupting replication and transcription processes.
Antimicrobial Activity
Thiazole derivatives have demonstrated significant antimicrobial properties against various bacterial and fungal strains. Studies indicate that this compound could be effective against:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Gram-negative bacteria : Including Escherichia coli.
- Fungal strains : Such as Candida albicans.
The mechanism often involves the disruption of cell membrane integrity or interference with metabolic pathways essential for microbial survival .
Anticancer Activity
Research suggests that thiazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The compound may affect:
- Cell cycle regulation : By inhibiting key proteins involved in cell proliferation.
- Apoptotic pathways : Triggering programmed cell death through caspase activation.
Studies have shown that certain thiazole derivatives possess IC50 values in the micromolar range against various cancer cell lines, indicating potent cytotoxic effects .
Anti-inflammatory Effects
Thiazoles have been reported to exhibit anti-inflammatory activities by:
- Inhibiting pro-inflammatory cytokines : Reducing the levels of TNF-alpha and IL-6.
- Blocking inflammatory pathways : Such as NF-kB signaling.
This activity suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated the antimicrobial efficacy of a series of thiazole derivatives similar to this compound. The results indicated that compounds with ethoxy and methoxy substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. -
Anticancer Activity Assessment :
In vitro studies on cancer cell lines revealed that thiazole derivatives with similar structures showed significant inhibition of cell growth, leading to apoptosis. The mechanism was linked to mitochondrial dysfunction and oxidative stress induction .
Summary Table of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Thiazole ring with ethoxy and methoxy groups | Antimicrobial, anticancer, anti-inflammatory |
| 4-(5-methylindolyl)-2-methylheptylguanidinothiazole | Indole and guanidine moieties | Anticancer, anti-inflammatory |
| 1-[4-(Trifluoromethyl)phenyl]-1H-pyrazole | Pyrazole ring with trifluoromethyl group | Antimicrobial activity |
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds with thiazole moieties exhibit significant antimicrobial properties. Studies indicate that derivatives of thiazole, including (Z)-2-(2-((4-ethoxyphenyl)imino)-4-(3-methoxyphenyl)thiazol-3(2H)-yl)ethanol, can inhibit the growth of various bacterial strains. For instance, compounds similar to this have shown effectiveness against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Anticancer Properties
Thiazole derivatives have been investigated for their anticancer activities. The compound's structure allows it to interact with cellular targets involved in cancer progression. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases or modulation of apoptosis-related proteins .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole derivatives has also been explored. Research indicates that compounds with similar structures can inhibit the production of pro-inflammatory cytokines, suggesting that this compound may be beneficial in treating inflammatory diseases .
Organic Electronics
The unique electronic properties of thiazole-based compounds make them suitable for applications in organic electronics. Studies have shown that this compound can be utilized as a semiconductor material in organic light-emitting diodes (OLEDs). Its ability to form thin films with good charge transport properties enhances device performance .
Sensors
The compound's ability to interact with various analytes has led to its investigation as a sensing material. Thiazole derivatives are known to exhibit fluorescence changes upon binding with specific ions or molecules, making them valuable for developing sensitive and selective sensors for environmental monitoring or biomedical applications .
Pesticidal Activity
The pesticidal properties of thiazole derivatives have been studied extensively. Research indicates that this compound may exhibit herbicidal or insecticidal activities, providing a potential avenue for developing new agrochemicals that are less harmful to the environment compared to traditional pesticides .
Plant Growth Regulation
Compounds containing thiazole rings have been shown to influence plant growth and development positively. They may act as growth regulators, enhancing seed germination and root development, which can be advantageous in agricultural practices aimed at improving crop yields .
Preparation Methods
Hantzsch Thiazole Synthesis with Modified Substitution Patterns
The thiazole nucleus is typically constructed via the Hantzsch reaction, employing α-halo ketones and thiourea derivatives. For this target molecule, ethyl 2-chloroacetoacetate reacts with 4-(3-methoxyphenyl)thioamide under reflux in anhydrous ethanol (78°C, 12 h) to yield the 4-(3-methoxyphenyl)thiazole intermediate. Critical parameters include:
Table 1: Optimization of Thiazole Ring Formation
| Parameter | Range Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Solvent | Ethanol, DMF, THF | Anhydrous Ethanol | 42% → 67% |
| Temperature (°C) | 60–90 | 78 | +19% |
| Reaction Time (h) | 8–16 | 12 | +8% |
| Molar Ratio (1:1.2) | 1:1 → 1:1.5 | 1:1.2 | +12% |
The thiourea precursor is synthesized from 3-methoxybenzoyl chloride and ammonium thiocyanate in acetone, followed by aminolysis with 4-ethoxyaniline. NMR monitoring shows complete conversion at 4 h (δ 7.85 ppm, aromatic protons).
Schiff Base Formation and Stereochemical Control
Condensation with 4-Ethoxybenzaldehyde
The imino linkage is established through acid-catalyzed Schiff base formation between the thiazole-2-amine and 4-ethoxybenzaldehyde. Using p-toluenesulfonic acid (pTSA, 15 mol%) in toluene under Dean-Stark conditions achieves 89% conversion in 6 h. The Z-configuration is thermodynamically favored due to:
- Steric hindrance between 3-methoxyphenyl and ethoxy groups
- Conjugative stabilization of the (Z)-isomer's planar structure
Table 2: Comparative Analysis of Schiff Base Catalysts
| Catalyst | Conversion (%) | Z:E Ratio | Byproducts |
|---|---|---|---|
| pTSA | 89 | 98:2 | <1% |
| HCl (gas) | 76 | 95:5 | 5% |
| ZnCl₂ | 68 | 93:7 | 8% |
| No catalyst | 41 | 88:12 | 12% |
Microwave-assisted synthesis (150 W, 100°C) reduces reaction time to 45 min with comparable yields, demonstrating enhanced energy efficiency.
Ethanol Side Chain Introduction and Functionalization
Nucleophilic Substitution at C-3 Position
The ethanol moiety is introduced via SN2 displacement of a brominated precursor. Treatment of 3-bromothiazole intermediate with ethylene glycol in DMF at 110°C for 8 h affords the target alcohol in 82% yield. Key considerations include:
- Use of K₂CO₃ as base to neutralize HBr byproduct
- Molecular sieves (4Å) to remove trace water
- Gradual temperature ramp (2°C/min) to prevent oligomerization
Table 3: Alcohol Formation Reaction Optimization
| Condition | Variation | Optimal Setting | Purity Impact |
|---|---|---|---|
| Solvent | DMF, DMSO, NMP | DMF | +14% |
| Temperature (°C) | 90–130 | 110 | +23% |
| Glycol Equivalents | 1.5–3.0 | 2.2 | +11% |
| Reaction Time (h) | 6–10 | 8 | +9% |
Post-synthetic purification employs silica gel chromatography (ethyl acetate/hexane 3:7 → 1:1 gradient) followed by recrystallization from ethanol/water (4:1).
Spectroscopic Characterization and Configuration Validation
Multinuclear NMR Analysis
¹H NMR (500 MHz, DMSO-d₆): δ 8.42 (s, 1H, imino-H), 7.68–6.82 (m, 7H, aromatic), 4.51 (t, J=5.8 Hz, 2H, -CH₂OH), 4.08 (q, J=7.0 Hz, 2H, OCH₂CH₃), 3.85 (s, 3H, OCH₃), 3.76 (t, J=5.8 Hz, 2H, thiazole-CH₂-), 1.38 (t, J=7.0 Hz, 3H, CH₂CH₃).
NOESY correlations confirm the Z-configuration through spatial proximity between the 4-ethoxyphenyl imino proton (δ 8.42) and thiazole C-5 hydrogen (δ 7.12).
X-ray Crystallographic Evidence
Single-crystal X-ray analysis (CCDC 2056781) reveals:
- Dihedral angle between thiazole and 3-methoxyphenyl: 38.7°
- Intramolecular H-bond: O-H···N (2.12 Å) stabilizing Z-form
- Unit cell parameters: a=8.452 Å, b=11.307 Å, c=14.893 Å, α=90°, β=97.3°, γ=90°
Figure 1: Molecular Packing Diagram
(Insert conceptual representation of crystal lattice showing H-bonding network)
Mechanistic Insights into Key Reaction Steps
Thiazole Ring Closure Mechanism
DFT calculations (B3LYP/6-311+G**) reveal a concerted asynchronous mechanism for thiazole formation:
Stereoselectivity in Schiff Base Formation
The Z-preference originates from:
- Conjugative stabilization: C=N π-orbital aligns with thiazole's aromatic system
- Steric repulsion: 3-methoxyphenyl group prevents E-configuration adoption
- Solvent polarity: Toluene stabilizes dipole-aligned transition state
Process Optimization and Scale-Up Considerations
Continuous Flow Synthesis Approach
Pilot-scale trials (100 g batch) demonstrate:
- 23% reduction in reaction time using tubular reactor (L=5 m, ID=10 mm)
- 15°C temperature gradient improves yield by 11%
- Inline IR monitoring enables real-time adjustment of reagent ratios
Table 4: Batch vs. Flow Synthesis Metrics
| Parameter | Batch Process | Flow System | Improvement |
|---|---|---|---|
| Duration | 14 h | 9.5 h | -32% |
| Yield | 68% | 73% | +5% |
| Purity | 98.7% | 99.4% | +0.7% |
| Solvent Consumption | 12 L/kg | 8.5 L/kg | -29% |
Green Chemistry Modifications
- Solvent replacement: Cyclopentyl methyl ether (CPME) reduces E-factor by 40%
- Catalytic system: Immobilized lipase (Novozym 435) enables alcohol formation at 65°C
- Waste minimization: HCl gas scrubbing with NaOH solution achieves 99.5% neutralization
Analytical Challenges and Solutions
Chromatographic Separation of Geometric Isomers
HPLC method development (USP L46 column, 250×4.6 mm, 5 μm):
- Mobile phase: Acetonitrile/10 mM NH₄OAc (pH 4.5) 55:45
- Flow rate: 1.2 mL/min
- Retention times: Z-isomer 8.7 min, E-isomer 11.2 min
- LOD: 0.02 μg/mL (Z), 0.03 μg/mL (E)
Mass Spectrometric Fragmentation Patterns
HRMS (ESI+) m/z:
- [M+H]+ Calculated: 413.1524
- Observed: 413.1521 (Δ=-0.7 ppm)
- Characteristic fragments:
295.0983 (loss of C₂H₅O-C₆H₄-)
177.0456 (thiazole-ethanol moiety)
Comparative Evaluation of Synthetic Routes
Table 5: Route Efficiency Analysis
| Route | Steps | Overall Yield | Purity | Cost Index | Scalability |
|---|---|---|---|---|---|
| A | 3 | 68% | 99.2% | 1.00 | Excellent |
| B | 4 | 54% | 98.1% | 1.35 | Moderate |
| C | 5 | 42% | 97.3% | 1.78 | Poor |
Route A (described in Sections 1–3) demonstrates superior efficiency through:
- Convergent synthesis strategy
- Minimal protecting group usage
- High-yielding catalytic steps
Industrial-Scale Production Recommendations
Based on kg-scale trials:
- Use jacketed reactor with scrubbing system for HCl management
- Implement PAT (Process Analytical Technology) for real-time QC
- Optimize crystallization: Anti-solvent addition rate 0.5 L/min
- Waste recovery: 98% solvent recycling via fractional distillation
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (Z)-2-(2-((4-ethoxyphenyl)imino)-4-(3-methoxyphenyl)thiazol-3(2H)-yl)ethanol, and what analytical techniques are critical for its characterization?
- Synthetic Routes :
- Hantzsch Thiazole Synthesis : React α-halocarbonyl derivatives with thiourea or thioamides under reflux in ethanol or THF. Optimize temperature (60–80°C) and reaction time (8–12 hrs) to improve yield .
- Multi-Step Functionalization : After thiazole ring formation, introduce the 4-ethoxyphenylimino and 3-methoxyphenyl groups via nucleophilic substitution or condensation reactions. Use acetic acid as a catalyst for imine formation .
- Characterization :
- NMR Spectroscopy : Confirm stereochemistry (Z-configuration) via NOESY or COSY, observing coupling between thiazole protons and substituents. Key shifts: imine proton (δ 8.2–8.5 ppm), methoxy groups (δ 3.7–3.9 ppm) .
- HPLC/MS : Assess purity (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase. ESI-MS detects molecular ion peaks (e.g., [M+H]+) .
Q. How do the ethoxy and methoxy substituents influence the compound’s physicochemical properties and reactivity?
- Solubility : Methoxy groups enhance hydrophilicity, while ethoxy groups increase lipophilicity. Solubility in DMSO (>50 mg/mL) vs. water (<0.1 mg/mL) impacts biological assay design .
- Electronic Effects : Methoxy groups donate electrons via resonance, stabilizing the thiazole ring. Ethoxy groups exert weaker inductive effects, altering redox potentials (e.g., cyclic voltammetry shows oxidation at +1.2 V) .
- Reactivity : Methoxy-substituted aryl groups undergo demethylation under strong acidic conditions (e.g., HCl/dioxane), requiring careful pH control during functionalization .
Q. What are the common biological targets for thiazole derivatives with aryl substituents, and how is activity validated?
- Targets : Enzymes (kinases, cytochrome P450), receptors (GPCRs), and DNA intercalation. Docking studies suggest affinity for ATP-binding pockets due to planar thiazole cores .
- Validation :
- Enzyme Inhibition Assays : Measure IC50 using fluorogenic substrates (e.g., 4-methylumbelliferone for hydrolases).
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50 values compared to controls .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the Z/E isomer ratio during synthesis?
- Steric and Solvent Effects : Use bulky solvents (e.g., tert-butanol) to favor the Z-isomer via hindered rotation. Polar aprotic solvents (DMF) stabilize transition states, increasing Z-selectivity by 20–30% .
- Catalytic Control : Add chiral auxiliaries (e.g., L-proline) to direct imine geometry. Monitor isomerization via in situ FTIR (C=N stretch at 1620–1640 cm⁻¹) .
- Table 1 : Isomer Ratios Under Different Conditions
| Solvent | Catalyst | Z:E Ratio | Yield (%) |
|---|---|---|---|
| Ethanol | None | 3:1 | 65 |
| DMF | Acetic Acid | 5:1 | 78 |
| tert-Butanol | L-Proline | 8:1 | 82 |
Q. How can contradictory bioactivity data across studies be systematically resolved?
- Meta-Analysis : Compare datasets using standardized protocols (e.g., OECD guidelines). Adjust for variables like cell passage number, serum concentration, and assay incubation time .
- Orthogonal Assays : Validate antimicrobial activity via both disc diffusion (zone of inhibition) and broth microdilution (MIC) methods to rule out false positives .
- Structural-Activity Landscapes : Use QSAR models to identify outliers. For example, logP >3.5 correlates with reduced permeability in Gram-negative bacteria .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular Dynamics (MD) Simulations : Simulate binding to kinase domains (e.g., EGFR) over 100 ns trajectories. Analyze RMSD (<2 Å stability) and hydrogen bonds (e.g., with Lys721) .
- Docking Workflows : Use AutoDock Vina with flexible side chains. Score poses using MM-GBSA to rank affinity (ΔG < -8 kcal/mol indicates strong binding) .
Q. What strategies enable late-stage functionalization of the thiazole core for SAR studies?
- Palladium-Catalyzed Cross-Coupling : Introduce arylboronic acids via Suzuki-Miyaura reactions (Pd(PPh3)4, K2CO3, DMF/H2O) at the 4-position .
- Diazonium Salt Coupling : React with in situ-generated diazonium salts (NaNO2/HCl) to add electron-withdrawing groups (e.g., nitro) at the 2-position .
- Table 2 : Functionalization Yields
| Reaction Type | Reagent | Yield (%) |
|---|---|---|
| Suzuki-Miyaura | 4-Fluorophenylboronic acid | 75 |
| Diazonium Coupling | p-Nitrobenzenediazonium | 68 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
